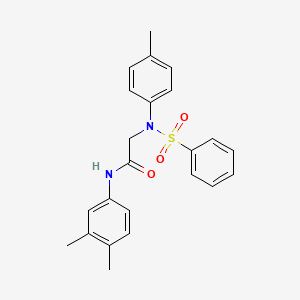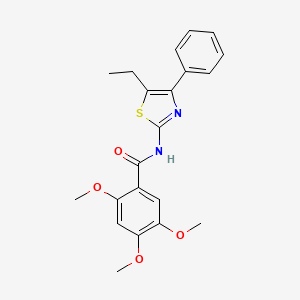![molecular formula C26H30Cl2N6 B5982059 N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE](/img/structure/B5982059.png)
N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound characterized by its unique structure, which includes an indole ring, a tetrazole ring, and a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile.
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or via Diels-Alder reactions.
Final Coupling: The final step involves coupling the indole, tetrazole, and cyclohexane moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the tetrazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, especially at the chlorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways such as the PI3K-AKT, MAPK, and HIF-1 pathways, affecting cellular processes like proliferation, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Shares the dichloro substitution pattern but lacks the complex ring structure.
Cetylpyridinium Chloride: Structurally similar in terms of having a long carbon chain but differs in functional groups and overall structure.
Domiphen Bromide: Similar in having a bromide group but differs in the core structure.
Uniqueness
N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to its combination of an indole ring, a tetrazole ring, and a cyclohexane ring, which imparts distinct chemical and biological properties not found in simpler compounds.
Propiedades
IUPAC Name |
N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2N6/c1-16-8-7-9-17(2)24(16)34-25(31-32-33-34)26(13-5-4-6-14-26)29-15-12-19-18(3)30-23-21(28)11-10-20(27)22(19)23/h7-11,29-30H,4-6,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLJCBFZSKBIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NCCC4=C(NC5=C(C=CC(=C45)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-ethoxy-5-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]methanol](/img/structure/B5981981.png)
![(2-furylmethyl){[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5981986.png)
![4-{6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5981993.png)
![1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-(2-methoxyethyl)piperazine](/img/structure/B5982008.png)
![2-[(2-fluorophenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5982013.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5982017.png)
![2-(dimethylamino)-7-(2-methoxybutanoyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B5982019.png)
![1-{4-[4-oxo-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-2-yl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5982021.png)
![5-{1-[(5-chloro-2-thienyl)methyl]-2-pyrrolidinyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B5982034.png)

![N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5982041.png)
![N-[(4-methoxyphenyl)-pyridin-4-ylmethyl]-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5982048.png)

![N-(ADAMANTAN-1-YL)-4-(2-{[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)METHYL]AMINO}ETHYL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5982058.png)
